molecular formula C13H20O2 B13951915 1,3-Propanediol, 2,2-diethyl-1-phenyl- CAS No. 63834-79-7

1,3-Propanediol, 2,2-diethyl-1-phenyl-

Cat. No.: B13951915
CAS No.: 63834-79-7
M. Wt: 208.30 g/mol
InChI Key: PGIQMCOLYCTABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediol derivatives are a class of compounds characterized by a three-carbon diol backbone with varying substituents influencing their physical, chemical, and functional properties. DEP has a molecular formula of C₇H₁₆O₂, a molecular weight of 132.20 g/mol, and features two ethyl groups at the central carbon (C2) of the propanediol chain . The hypothetical addition of a phenyl group at the C1 position would introduce aromaticity and steric bulk, likely altering solubility, reactivity, and applications compared to DEP or other derivatives.

Properties

CAS No.

63834-79-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2,2-diethyl-1-phenylpropane-1,3-diol

InChI

InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3

InChI Key

PGIQMCOLYCTABQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-2,2-diethyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . This method is valued for its simplicity and safety, making it suitable for industrial production.

Chemical Reactions Analysis

1-Phenyl-2,2-diethyl-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Phenyl-2,2-diethyl-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,2-diethyl-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Key Observations:

  • This could reduce solubility in polar solvents but enhance compatibility with aromatic matrices.
  • Electronic Effects : The electron-withdrawing nature of the phenyl ring may reduce nucleophilicity of the hydroxyl groups compared to DEP, altering its utility in condensation or polymerization reactions .

Research Findings and Mechanistic Insights

  • Adsorption Behavior : Hydrophilic diols like DEP exhibit moderate adsorption on boronic acid-modified resins (e.g., PS-3NB), driven by hydrogen bonding and solution pH . The phenyl-substituted analog may show reduced adsorption due to hydrophobic interactions dominating over polar forces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.